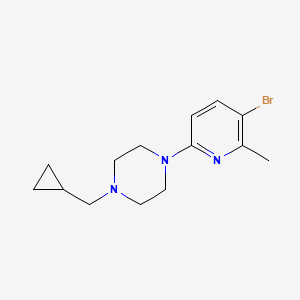

1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine

Description

Chemical Identity:

1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine (CAS: 1911398-16-7) is a piperazine derivative with a molecular formula of C₁₄H₂₀BrN₃ and a molecular weight of 310.23 g/mol . The compound features a piperazine core substituted at the 1-position with a 5-bromo-6-methylpyridin-2-yl group and at the 4-position with a cyclopropylmethyl moiety. Its structure combines a halogenated pyridine ring, which may confer electrophilic reactivity, and a cyclopropane-derived group, which can enhance metabolic stability and modulate lipophilicity.

Synthetic Relevance: This compound is cataloged as a pharmaceutical intermediate, suggesting its utility in the synthesis of bioactive molecules or receptor-targeted ligands .

Properties

IUPAC Name |

1-(5-bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrN3/c1-11-13(15)4-5-14(16-11)18-8-6-17(7-9-18)10-12-2-3-12/h4-5,12H,2-3,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLRLRYZTZRUSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)N2CCN(CC2)CC3CC3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine typically involves multiple steps, starting with the bromination of 6-methylpyridin-2-ol to produce 5-bromo-6-methylpyridin-2-ol. This intermediate is then reacted with cyclopropylmethylamine to form the desired piperazine derivative. The reaction conditions usually require the use of a strong base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF).

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale synthesis with minimal waste and high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Various oxides and hydroxides.

Reduction Products: Reduced forms of the compound.

Substitution Products: Different derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

Biology: The compound may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.

Industry: Use in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The pathways involved can vary widely based on the biological system being studied.

Comparison with Similar Compounds

Piperazine derivatives are widely explored for their pharmacological versatility. Below is a comparative analysis of structurally or functionally related compounds:

Structural Analogues

Key Structural Differences :

- Substituent Effects: The cyclopropylmethyl group in the target compound may reduce metabolic degradation compared to bulkier groups like benzyl (e.g., in ), enhancing pharmacokinetic stability.

Biological Activity

1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine, a compound with the CAS number 1911398-16-7, is a piperazine derivative that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, focusing on its antibacterial properties and other relevant pharmacological effects.

- Molecular Formula : C14H20BrN

- Molecular Weight : 310.23 g/mol

- CAS Number : 1911398-16-7

- Purity : 97% .

Synthesis

The synthesis of 1-(5-bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine involves various chemical reactions that typically include the bromination of pyridine derivatives followed by piperazine ring formation. Specific protocols may vary, but the general approach includes:

- Bromination of 5-methylpyridine.

- Reaction with cyclopropylmethylamine to form the piperazine structure.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds similar to 1-(5-bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine. For instance, a related class of piperazine hybridized compounds exhibited significant activity against Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 1 μg/mL for some derivatives .

Table 1: Comparative Antibacterial Activity of Related Compounds

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | Pseudomonas aeruginosa | 1 | |

| Compound B | Staphylococcus aureus | 4 | |

| 1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine | TBD | TBD | TBD |

The mechanism by which piperazine derivatives exert their antibacterial effects often involves disruption of bacterial cell membranes and interference with metabolic pathways. The following mechanisms have been proposed:

- Membrane Disruption : Similar compounds have shown the ability to compromise bacterial cell membranes, leading to increased permeability and eventual cell lysis.

- Oxidative Stress Induction : These compounds may induce oxidative stress in bacteria, resulting in metabolic disturbances and apoptosis .

- DNA Interaction : Some studies suggest that piperazine derivatives can bind to bacterial DNA or DNA gyrase, inhibiting replication and transcription processes.

Case Studies

In a recent investigation involving piperazine hybrids, it was found that structural modifications significantly influenced antibacterial efficacy. For example, the introduction of bromine or methyl groups at specific positions enhanced activity against Gram-negative bacteria like Pseudomonas aeruginosa .

Case Study Example

A particular study focused on a series of piperazine hybrids demonstrated that:

Q & A

Q. What are the established synthetic routes for 1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine?

- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example:

- Step 1 : Bromination and nitration of pyridine precursors to introduce functional groups (e.g., 5-bromo-6-methylpyridin-2-amine) .

- Step 2 : Piperazine ring formation via condensation with cyclopropylmethyl halides under reflux conditions (e.g., using DCM as solvent and DIPEA as a base) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or crystallization (ethanol/water mixtures) is recommended for isolating intermediates .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions (e.g., cyclopropylmethyl protons at δ 0.5–1.5 ppm and pyridine protons at δ 7.0–8.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

- Mass Spectrometry (MS) : ESI-MS or HRMS can verify molecular weight (e.g., expected [M+H] for CHBrN: ~318.04) .

Q. What are the stability and storage requirements for this compound?

- Methodological Answer :

- Stability : The compound is stable under inert atmospheres (N or Ar) at -20°C. Avoid exposure to light, moisture, and oxidizing agents (e.g., peroxides), which may degrade the piperazine ring .

- Storage : Store in amber vials with desiccants (e.g., silica gel). For long-term stability, lyophilize and store at -80°C .

Q. What safety protocols are essential during handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Respiratory Protection : For powder handling, use NIOSH-certified N95 respirators. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What biological targets or pathways are associated with this compound?

- Methodological Answer :

- Kinase Inhibition : Structural analogs (e.g., piperazine-linked pyrimidines) have shown activity against tyrosine kinases. Use biochemical assays (e.g., ADP-Glo™) to evaluate IC values .

- Antimicrobial Screening : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ≤ 16 µg/mL considered active) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Methodological Answer :

- Substituent Modification : Replace the cyclopropylmethyl group with bulkier alkyl chains (e.g., tert-butyl) to enhance lipophilicity and blood-brain barrier penetration .

- Bioisosteric Replacement : Substitute bromine with electron-withdrawing groups (e.g., CF) to improve metabolic stability. Monitor changes via in vitro CYP450 inhibition assays .

Q. What analytical methods resolve complex mixtures during synthesis?

- Methodological Answer :

- Chiral Chromatography : Use CHIRALPAK® columns (e.g., IA or IB) with heptane/ethanol mobile phases to separate enantiomers .

- LC-MS/MS : Quantify trace impurities (e.g., dehalogenated byproducts) using MRM transitions specific to the parent ion .

Q. How can contradictory data in biological assays be addressed?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.